N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbamothioyl group attached to a methoxyphenyl moiety .
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide can be achieved using a one-pot strategy. This method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with 3-methoxyaniline to produce the desired compound . The reaction conditions typically involve moderate to excellent yields (56–85%) and can be carried out under ambient temperature . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield furan-2-carbinol derivatives .
Scientific Research Applications
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown significant anti-cancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7 . Additionally, it exhibits anti-microbial properties against a wide range of bacterial and fungal strains . In the industry, it can be used as a precursor for the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and protein production . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being targeted .
Comparison with Similar Compounds
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide and N-(3-methoxyphenyl)-3-thiophenecarboxamide . These compounds share similar structural features, including the presence of a carbamothioyl group and a heterocyclic ring. this compound is unique due to its specific furan ring and methoxyphenyl moiety, which contribute to its distinct pharmacological properties .
Properties
CAS No. |
82366-70-9 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-17-10-5-2-4-9(8-10)14-13(19)15-12(16)11-6-3-7-18-11/h2-8H,1H3,(H2,14,15,16,19) |
InChI Key |
XTBOQDIJRVWQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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